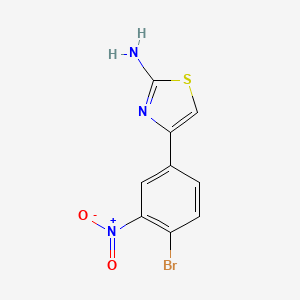

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

説明

The exact mass of the compound 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2S/c10-6-2-1-5(3-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELIUOOJSQZFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373726 | |

| Record name | 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-97-8 | |

| Record name | 4-(4-Bromo-3-nitrophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS 675602-97-8): A Scaffold for Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS 675602-97-8), a heterocyclic compound positioned as a valuable scaffold in modern medicinal chemistry. While direct research on this specific molecule is limited, its structural architecture—combining a 2-aminothiazole core with a functionally rich bromonitrophenyl moiety—suggests significant therapeutic potential. This document synthesizes information from closely related analogs to project the physicochemical properties, outline a robust synthetic strategy, and explore promising biological activities. By examining the well-documented anticancer, antimicrobial, and neuroprotective roles of similar thiazole derivatives, this guide establishes the rationale for utilizing 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine as a foundational building block in targeted drug discovery programs. Detailed experimental protocols for synthesis and preliminary biological screening are provided to empower researchers in harnessing the potential of this compound.

Physicochemical Properties and Structural Elucidation

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is a substituted aminothiazole characterized by a unique combination of functional groups that are of high interest in medicinal chemistry. The core structure features a 2-aminothiazole ring, a known "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] This core is substituted at the 4-position with a phenyl ring bearing both a bromo and a nitro group. These electron-withdrawing groups significantly influence the molecule's electronic properties and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 675602-97-8 | [3][4] |

| Molecular Formula | C₉H₆BrN₃O₂S | [3][4] |

| Molecular Weight | 300.14 g/mol | [3][4] |

| IUPAC Name | 4-(4-bromo-3-nitrophenyl)thiazol-2-amine | [4] |

| SMILES | Nc1scc(n1)c1ccc(c(c1)[O-])Br | [3] |

| InChI Key | AELIUOOJSQZFQO-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its characteristics can be reliably predicted based on data from analogous structures, such as 4-(4-bromophenyl)-thiazol-2-amine and various nitrophenylthiazole derivatives.[5][6][7]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the C5 proton of the thiazole ring, typically in the range of δ 6.9-7.8 ppm. The aromatic region would display a complex pattern for the three protons on the phenyl ring. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon signals for the thiazole ring are anticipated around δ 172 (C2-amine), δ 150 (C4), and δ 109 (C5). The phenyl carbons would appear in the aromatic region (δ 110-150 ppm), with shifts influenced by the bromo and nitro substituents.

-

IR Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (approx. 3100-3300 cm⁻¹), C=N stretching of the thiazole ring (approx. 1615 cm⁻¹), and strong asymmetric and symmetric stretching for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.

Synthesis and Derivatization Strategy

The most direct and established route for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[8][9][10] This versatile reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[11][12]

Retrosynthetic Analysis & Proposed Synthesis

The synthesis of the title compound logically proceeds from the key intermediate 2-bromo-1-(4-bromo-3-nitrophenyl)ethanone . This intermediate can be prepared from the commercially available 1-(4-bromo-3-nitrophenyl)ethanone via α-bromination.[13][14][15] The subsequent reaction with thiourea yields the target molecule in a one-pot cyclocondensation reaction.

The causality for this synthetic choice lies in its efficiency and high yields, as demonstrated extensively in the literature for similar substrates.[8][9] The use of readily available starting materials makes this a cost-effective and scalable approach.

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. 675602-97-8 | 4-(4-Bromo-3-nitrophenyl)thiazol-2-amine - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Bromo-3-nitrophenyl)ethanone | 18640-58-9 [sigmaaldrich.com]

- 15. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | SIELC Technologies [sielc.com]

biological activity of 2-aminothiazole derivatives.

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold has unequivocally established itself as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse array of biological targets.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of 2-aminothiazole derivatives. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, detailed experimental protocols, and comparative data analysis. The narrative emphasizes the causality behind experimental choices and provides a framework for the rational design and evaluation of novel 2-aminothiazole-based therapeutic agents.

The 2-Aminothiazole Core: A Cornerstone of Modern Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structure is not merely a passive molecular skeleton; its inherent properties make it an ideal starting point for drug discovery.[1] The aromatic nature of the ring provides stability, while the nitrogen atoms and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein binding sites.[1] This versatility is evidenced by the scaffold's presence in clinically approved drugs such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.[2][3] Derivatives have demonstrated a broad pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[4][5][6]

Anticancer Activity: Modulating Key Cellular Processes

The development of novel anticancer agents is a primary focus of 2-aminothiazole research, with derivatives showing potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3][7]

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[8]

-

Induction of Apoptosis: Many derivatives trigger the apoptotic cascade in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins. By down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., Bax), these compounds shift the Bax/Bcl-2 ratio, leading to the permeabilization of the mitochondrial outer membrane.[8] This event causes the release of cytochrome c into the cytoplasm, which subsequently activates a cascade of caspases, the executioner enzymes of apoptosis.[8]

-

Cell Cycle Arrest: In addition to triggering cell death, these compounds can pause the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analyses have shown that derivatives can cause an accumulation of cells in the G0/G1 or G2/M phases, preventing them from entering the subsequent stages of cell division.[8] This provides a crucial time window for DNA repair mechanisms to act or for apoptosis to be initiated if the damage is irreparable.

-

Kinase Inhibition: Several protein kinases, which are often dysregulated in cancer, have been identified as targets for 2-aminothiazole derivatives.[5] For example, certain derivatives have been designed as potent inhibitors of Hec1/Nek2 and Aurora kinases, which play critical roles in mitotic progression, making them attractive targets for cancer therapy.[9][10]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's in vitro potency. The table below summarizes the cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [7] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [8] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [8] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [8] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The choice of this assay is based on its reliability, high throughput, and the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Step-by-Step Methodology:

-

Cell Culture: Grow human cancer cell lines (e.g., A549, MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[5]

-

Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to metabolize the MTT.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[11] 2-Aminothiazole derivatives have been extensively investigated for their properties against a range of bacterial and fungal pathogens.[12][13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the substituents attached to the core structure. Key findings include:

-

Derivatization of the 2-Amino Group: Converting the 2-amino group into thiourea or Schiff base derivatives has been shown to be an effective strategy for enhancing antimicrobial activity.[5]

-

Substituents on Phenyl Rings: The presence of halogenated phenyl groups, particularly at the 3rd and 4th positions of a thiourea moiety, is often important for activity against Gram-positive bacteria like Staphylococcus aureus.[5][6]

-

Aryl Groups at C4-Position: The introduction of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[5]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring in vitro susceptibility.[5]

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Thiazolyl-thiourea (3,4-dichlorophenyl) | S. aureus | 4 - 16 | [4][6] |

| Thiazolyl-thiourea (3-chloro-4-fluorophenyl) | S. epidermidis | 4 - 16 | [4][6] |

| Compound 8 | En. cloacae | Potent Activity | [13] |

| Compound 117 (R1 = OCH3) | E. coli | Remarkable Efficacy | [4] |

| Compound 1 | T. viride (fungus) | Potent Activity | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[14][15] Its selection is justified by its accuracy, reproducibility, and ability to test multiple compounds and concentrations simultaneously.[14][16]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microorganism (e.g., S. aureus, E. coli) on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50 or 100 µL.

-

Inoculate Plate: Dilute the standardized bacterial suspension in broth and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[14]

-

Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to numerous diseases.[18] Several 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects.[19] The evaluation of this activity often involves in vivo models, such as the carrageenan-induced rat paw edema model, where the compound's ability to reduce swelling is compared to a standard drug like dexamethasone or ibuprofen.[19][20] Some derivatives may exert their effects by modulating immune signaling pathways, for instance, through the inhibition of MyD88, a key adaptor protein in Toll-like receptor signaling.[21]

Conclusion and Future Outlook

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, offering a synthetically tractable and versatile framework for the development of novel therapeutic agents.[1][22] Its derivatives have demonstrated a remarkable breadth of biological activities, most notably in the fields of oncology and infectious diseases. The ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with potent activity against microbial pathogens, underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds, elucidating novel mechanisms of action, and exploring their potential in other therapeutic areas such as neurodegenerative and metabolic diseases. The rational design strategies and evaluation protocols outlined in this guide provide a solid foundation for these ongoing drug discovery efforts.

References

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Vertex AI Search.

-

Hassan, A. S., Hafez, T. S., Osman, E. O., & El-Gazzar, A. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved April 3, 2026, from [Link]

-

Hassan, A. S., Hafez, T. S., Osman, E. O., & El-Gazzar, A. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

-

Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved April 3, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2026, March 5). ResearchGate. Retrieved April 3, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Semantic Scholar. Retrieved April 3, 2026, from [Link]

-

Broth microdilution. (n.d.). Wikipedia. Retrieved April 3, 2026, from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved April 3, 2026, from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Retrieved April 3, 2026, from [Link]

-

Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ciric, A., & Sokovic, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Retrieved April 3, 2026, from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

-

El-Faham, A., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

-

Dennis, C., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. Retrieved April 3, 2026, from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar. Retrieved April 3, 2026, from [Link]

-

Recent Advances in 2-Aminothiazole Derivatives: Molecular Docking and Anti-Inflammatory Potential. (2026, March 31). International Journal of Pharmaceutical Sciences and Research. Retrieved April 3, 2026, from [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

-

Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved April 3, 2026, from [Link]

- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved April 3, 2026, from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved April 3, 2026, from [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). ResearchGate. Retrieved April 3, 2026, from [Link]

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved April 3, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved April 3, 2026, from [Link]

-

In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025, January 22). MDPI. Retrieved April 3, 2026, from [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). ACS Publications. Retrieved April 3, 2026, from [Link]

-

In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023, October 9). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 22. semanticscholar.org [semanticscholar.org]

Structural Elucidation and Spectroscopic Profiling of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Prologue: Structural Significance and Analytical Scope

The compound 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS: 675602-97-8) [[1]]() is a highly functionalized heterocyclic intermediate frequently utilized in the development of kinase inhibitors and antimicrobial agents. The molecule presents a unique spectroscopic fingerprint due to the convergence of a 2-aminothiazole core, a strongly electron-withdrawing nitro group, and a heavy halogen (bromine) on a single phenyl scaffold.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why specific chemical shifts, isotopic patterns, and vibrational frequencies occur—and establish a self-validating analytical framework for its definitive characterization.

Part I: Mechanistic Origins and Synthetic Context

To accurately interpret the spectral data, one must understand the molecular assembly. The target is typically synthesized via the Hantzsch Thiazole Synthesis , a robust cyclization reaction between 2-bromo-1-(4-bromo-3-nitrophenyl)ethanone and thiourea [[2]](). Understanding this pathway is critical for identifying potential synthetic impurities (e.g., uncyclized intermediates or residual thiourea) in the final NMR spectra 3.

Mechanistic workflow of the Hantzsch thiazole synthesis for the target molecule.

Part II: Spectroscopic Elucidation & Data Synthesis

High-Resolution Mass Spectrometry (HRMS)

The presence of bromine in the molecule provides an unmistakable diagnostic signature. Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%) 4. This near-equal distribution dictates that any mass spectrum of this compound will exhibit an M and M+2 peak of approximately 1:1 intensity, separated by exactly 2 m/z units [[5]](), [[6]]().

Table 1: HRMS (ESI+) Isotopic Pattern Analysis | Ion Species | Formula | Exact Mass (Da) | Expected m/z [M+H]+ | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | | Monoisotopic ( 79Br ) | C9H779BrN3O2S+ | 298.9363 | 299.9441 | ~100% | | Heavy Isotope ( 81Br ) | C9H781BrN3O2S+ | 300.9343 | 301.9421 | ~98% |

Nuclear Magnetic Resonance (NMR)

The chemical shifts in the 1H and 13C NMR spectra are driven by the profound electronic asymmetry of the molecule. We utilize DMSO- d6 as the solvent to disrupt the strong intermolecular hydrogen bonding inherent to the 2-aminothiazole moiety, ensuring sharp, resolvable peaks 7, 8.

-

Causality of the H2' Shift: The proton at position 2 of the phenyl ring (H2') is situated directly between the thiazole ring and the nitro group. The combined anisotropic deshielding cone of the thiazole and the strong inductive/resonance electron withdrawal by the −NO2 group pushes this signal exceptionally downfield to ~8.4 ppm.

-

Thiazole H5: The lone proton on the thiazole ring (H5) typically appears as a sharp singlet around 7.3–7.5 ppm, shielded relative to the phenyl protons due to the electron-donating +M effect of the adjacent −NH2 group 7.

Table 2: Predicted 1H and 13C NMR Assignments (500 MHz, DMSO- d6 ) | Position | 1H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13C Shift (ppm) | Structural Rationale | | :--- | :--- | :--- | :--- | :--- | | Thiazole C2/NH2 | 7.30 | Broad singlet, 2H | 168.5 | Primary amine, exchangeable; C2 highly deshielded by N and S. | | Thiazole C5/H5 | 7.45 | Singlet, 1H | 105.2 | Heteroaromatic CH; shielded by +M effect of amine. | | Thiazole C4 | - | - | 148.0 | Quaternary carbon attached to phenyl ring. | | Phenyl C2'/H2' | 8.42 | Doublet, J=2.0 , 1H | 122.5 | Highly deshielded by ortho- NO2 ; meta-coupled to H6'. | | Phenyl C5'/H5' | 7.85 | Doublet, J=8.5 , 1H | 134.1 | Ortho to Br; ortho-coupled to H6'. | | Phenyl C6'/H6' | 8.05 | Doublet of doublets, J=8.5,2.0 , 1H | 131.0 | Ortho-coupled to H5', meta-coupled to H2'. | | Phenyl C3' (C-NO2) | - | - | 149.5 | Quaternary carbon bearing the nitro group. | | Phenyl C4' (C-Br) | - | - | 113.8 | Quaternary carbon bearing the heavy halogen. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Table 3: Key Vibrational Frequencies (ATR-FTIR) | Wavenumber ( cm−1 ) | Functional Group | Mode | Causality / Note | | :--- | :--- | :--- | :--- | | 3420, 3280 | −NH2 | N-H Stretch (Asym/Sym) | Distinct doublet confirms a primary amine. | | 1615 | Thiazole | C=N Stretch | Characteristic ring breathing of the 1,3-thiazole. | | 1535, 1345 | −NO2 | N-O Stretch (Asym/Sym) | Intense bands dominating the fingerprint region. | | 640 | C-Br | C-Br Stretch | Low-frequency stretch due to the heavy mass of Bromine. |

Part III: Self-Validating Analytical Protocols

To ensure uncompromising data integrity, the following experimental workflows must be executed as self-validating systems. If any protocol fails its internal validation check, the data must be rejected.

Protocol 1: HRMS (ESI-TOF) Acquisition

-

Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol with 0.1% Formic Acid.

-

Step 2 (Validation Check): Infuse a sodium formate calibration cluster. System Lock: If mass accuracy error exceeds ±2.0 ppm , abort acquisition and clean the ion optics.

-

Step 3: Acquire data in positive electrospray ionization (ESI+) mode. ESI is chosen over Electron Impact (EI) to prevent the premature fragmentation of the fragile nitro group.

-

Step 4 (Validation Check): Isolate the molecular ion region. Calculate the intensity ratio of the m/z 300 to m/z 302 peaks. System Lock: If the ratio approaches 3:1 instead of 1:1, the system has detected a chlorine contaminant (due to 35Cl / 37Cl abundances) rather than the target brominated compound 5, 6.

Protocol 2: Multinuclear NMR Spectroscopy

-

Step 1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .

-

Step 2 (Validation Check): Lock the spectrometer to the deuterium frequency of DMSO. Verify the solvent residual pentet is exactly at 2.50 ppm ( 1H ) and the septet at 39.5 ppm ( 13C ) 7.

-

Step 3: Acquire a standard 1D 1H spectrum (minimum 16 scans) and a 13C APT/DEPTQ spectrum (minimum 512 scans).

-

Step 4 (Validation Check): Integrate the 1H spectrum setting the H5 thiazole singlet to 1.00. The total integration of the aromatic region plus the broad downfield singlet must equal exactly 6.00 protons. A surplus indicates residual unreacted thiourea or solvent contamination.

Protocol 3: FT-IR via Attenuated Total Reflectance (ATR)

-

Step 1: Clean the diamond ATR crystal with isopropanol and allow it to dry.

-

Step 2 (Validation Check): Acquire a background single-beam spectrum. System Lock: If the atmospheric CO2 band (2350 cm−1 ) shows a negative absorbance in the final sample spectrum, the background is invalidated (due to environmental shift), and the scan must be repeated.

-

Step 3: Apply solid sample directly to the crystal, apply pressure via the anvil, and acquire 32 co-added scans at 4 cm−1 resolution. ATR is strictly preferred over KBr pelleting to prevent pressure-induced halide exchange ( Br→Cl ) which corrupts the C-X stretching region.

Self-validating analytical workflow for spectroscopic characterization.

References

-

[1] Tetrahedron / Thsci. 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS 675602-97-8). Retrieved from:

-

[5] Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from:

-

[4] BenchChem. The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from:

-

[6] Chemguide. Mass Spectra - The M+2 Peak. Retrieved from:

-

[2] ACS Publications. Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Retrieved from:

-

[3] PubMed / Bentham Science. Recent Development in the Synthesis of Thiazoles. Retrieved from:

-

[7] MDPI Pharmaceuticals. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from:

-

[8] eScholarship / Journal of Medicinal Chemistry. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Retrieved from:

Sources

- 1. 35418-55-4 | 2,3-Dihexadecanoyl-sn-glycero-1-phosphocholine | Tetrahedron [thsci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.org [escholarship.org]

Analytical Strategies for the Quantification of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine: From Bulk Purity to Trace Bioanalysis

Introduction and Physicochemical Causality

The compound 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS: 675602-97-8) presents a unique analytical challenge due to its hybrid structural features. It contains a 2-aminothiazole pharmacophore—a privileged scaffold frequently utilized in kinase inhibitors—coupled with a brominated nitroaromatic moiety.

From an analytical perspective, the strategy for quantification must be dictated by the molecule's physicochemical properties:

-

Ionization Dynamics (The Aminothiazole): The exocyclic amine and thiazole nitrogen form a weakly basic center (pKa ~4.5). To prevent peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases, the mobile phase must be maintained at a highly acidic pH (e.g., using 0.1% Orthophosphoric Acid or Formic Acid) to ensure the molecule remains fully protonated[1].

-

Trace Sensitivity (The Nitroaromatic Alert): Nitroaromatic groups are frequently flagged as potential genotoxic impurities (GTIs). While standard nitroaromatics often require negative-ion mode for mass spectrometry[2], the basicity of the aminothiazole ring in this hybrid molecule strongly drives protonation. Therefore, Positive Electrospray Ionization (ESI+) yields the highest signal-to-noise ratio.

-

Isotopic Fingerprinting (The Bromine Atom): The presence of bromine provides a distinct 1:1 isotopic doublet at 79Br and 81Br. This natural isotopic distribution is highly advantageous for LC-MS/MS selectivity, allowing analysts to monitor parallel mass transitions to eliminate false positives from matrix interferences.

Caption: Logical decision tree for selecting the appropriate analytical method based on concentration.

Protocol 1: High-Throughput HPLC-UV for Bulk Quantification

For routine purity assessments during chemical synthesis or formulation, an isocratic HPLC-UV method provides the necessary robustness and precision. The wavelength of 272 nm is optimal for the conjugated aminothiazole system[1].

Chromatographic Conditions

| Parameter | Specification | Causality |

| Column | Phenomenex Luna C18 (50 × 4.6 mm, 5 µm) | Non-polar stationary phase retains the hydrophobic bromophenyl ring. |

| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) in Water | Maintains pH < 3.0 to fully protonate the aminothiazole, ensuring sharp peaks[1]. |

| Mobile Phase B | 0.1% OPA in Acetonitrile | ACN provides superior solvation for the rigid nitroaromatic system compared to MeOH. |

| Elution Profile | Isocratic 55:45 (A:B) | Eliminates column re-equilibration time, enabling high-throughput screening[1]. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Detection | UV at 272 nm | Captures the primary π-π* transition of the aminothiazole chromophore[1]. |

Self-Validating Workflow

-

System Suitability Test (SST): Inject a 10 µg/mL standard solution six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) > 2000, and tailing factor (T) ≤ 1.5.

-

Carryover Assessment: Inject a blank diluent (50:50 Water:ACN) immediately after the highest calibration standard. The blank must show no peak ≥ 0.1% of the standard's area at the analyte's retention time.

-

Calibration: Inject standards ranging from 1.0 to 100 µg/mL. Accept the run if the linear regression coefficient ( R2 ) is ≥ 0.999.

Protocol 2: Ultra-Sensitive LC-MS/MS for Trace Bioanalysis

When 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is analyzed in biological matrices (e.g., plasma) or quantified as a trace impurity, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory.

Mass Spectrometry (MRM) Parameters

The method exploits the ~1:1 isotopic ratio of 79Br and 81Br. The monoisotopic mass of the 79Br species is 298.93 Da, yielding a protonated precursor [M+H]+ at m/z 300.0. The 81Br species yields a precursor at m/z 302.0.

| Analyte Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 79Br-Isotope | 300.0 | 254.0 | 20 | Quantifier (Loss of NO2 ) |

| 79Br-Isotope | 300.0 | 283.0 | 15 | Qualifier (Loss of NH3 ) |

| 81Br-Isotope | 302.0 | 256.0 | 20 | Isotope Confirmation |

Biological Sample Preparation & Self-Validating Extraction

To extract the analyte from plasma, Protein Precipitation (PPT) is utilized. The addition of acid disrupts protein-analyte binding, maximizing recovery.

-

Matrix Aliquot: Transfer 50 µL of plasma to a microcentrifuge tube.

-

Precipitation: Add 150 µL of extraction solvent (95:5 Methanol:Acetonitrile containing 0.1% Formic Acid)[1].

-

Internal Standard (IS): Spike with 10 µL of an isotopically labeled standard (e.g., 13C-labeled analogue) to correct for matrix effects.

-

Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Validation Check (Matrix Effect): Prepare a post-extraction spiked blank and compare its MS response to a neat standard. The Matrix Factor (MF) must be consistent (CV ≤ 15%) across low and high concentrations to validate the extraction efficiency[3].

Caption: Step-by-step bioanalytical workflow for trace quantification via LC-MS/MS.

Regulatory Alignment (ICH M10)

To ensure the trustworthiness of the generated data, both protocols must be fully validated according to the ICH M10 Guidelines on Bioanalytical Method Validation [3]. A method is only considered valid if it meets the following stringent criteria:

-

Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[3].

-

Selectivity: Blank matrix from at least six independent sources must be analyzed to ensure no endogenous peaks co-elute with the aminothiazole or the internal standard[3].

-

Stability: The analyte must be proven stable in the matrix under all handling conditions (e.g., freeze-thaw cycles, benchtop stability, and autosampler stability).

References

-

ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry (PubMed Central) URL:[Link]

-

Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS Source: Shimadzu Scientific Instruments URL:[Link]

Sources

- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Formulation and Administration Protocols for 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine in Preclinical In Vivo Studies

Executive Summary

The compound 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS: 675602-97-8) belongs to the 2-aminothiazole class of small molecules. 2-aminothiazoles are a privileged scaffold in drug discovery, serving as the core for FDA-approved kinase inhibitors (e.g., Dasatinib) and experimental antiprion agents (e.g., IND24)[1],[2]. However, this specific derivative presents significant translational challenges due to its extreme lipophilicity and poor aqueous solubility.

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between in vitro discovery and in vivo preclinical validation. This document provides field-proven, self-validating formulation strategies to ensure reproducible pharmacokinetics (PK) and pharmacodynamics (PD) in rodent models, avoiding the common pitfalls of API precipitation and inconsistent dosing.

Physicochemical Profiling & Formulation Rationale

To formulate a compound effectively, one must first deconstruct its physicochemical liabilities. 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine features a weakly basic 2-aminothiazole core attached to a highly electron-withdrawing 4-bromo-3-nitrophenyl moiety[3],[4].

-

The Causality of Insolubility: The planar aromatic system drives strong intermolecular π−π stacking, resulting in high crystal lattice energy. Simultaneously, the bromo and nitro groups significantly increase the partition coefficient (LogP).

-

Formulation Implications: Simple pH adjustment (salt formation) is insufficient because the electron-withdrawing groups suppress the basicity of the thiazole nitrogen. Therefore, a multi-component co-solvent and surfactant system is mandatory to lower the dielectric constant of the vehicle and provide micellar encapsulation for Intravenous (IV) or Intraperitoneal (IP) delivery[2]. For Oral (PO) administration, a finely milled suspension utilizing a wetting agent is preferred to maximize the surface area for gastrointestinal dissolution[5].

Table 1: Physicochemical Properties & Formulation Impact

| Property | Value / Characteristic | Formulation Implication |

| Molecular Weight | 300.14 g/mol [4] | Favorable for membrane permeability; suitable for oral absorption. |

| Structural Features | Planar, Halogenated, Nitro-aromatic | High lattice energy; prone to crashing out of aqueous solutions. |

| Aqueous Solubility | BCS Class II/IV (Predicted) | Requires co-solvents (DMSO/PEG) or physical suspension agents (MC). |

Experimental Workflow & Decision Tree

The choice of formulation vehicle is strictly dictated by the intended route of administration. IV/IP routes require a true solution to prevent embolism or localized tissue necrosis, whereas PO routes can tolerate homogeneous suspensions.

Fig 1: Formulation decision tree for in vivo dosing of 2-aminothiazoles.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Clear Solution (Target: 2 mg/mL)

This protocol utilizes a standard 10/40/5/45 co-solvent system, heavily validated for lipophilic 2-aminothiazole kinase inhibitors[2].

Expert Insight: The thermodynamic barrier to solubilizing crystalline 2-aminothiazoles is highest at the initial wetting stage. Order of addition is critical. Premature addition of aqueous phases will result in irreversible precipitation.

-

Primary Solubilization: Weigh 2.0 mg of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine into a clean glass vial. Add 100 µL of pure, anhydrous DMSO. Vortex vigorously for 1-2 minutes.

-

Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Co-solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex for 1 minute. PEG400 acts as a transitional co-solvent, preventing the API from crashing out when water is eventually introduced.

-

Micellar Stabilization: Add 50 µL of Tween 80. Vortex thoroughly until the viscous Tween is completely integrated.

-

Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing the vial.

-

Quality Control (The Tyndall Test): Hold the vial against a dark background and pass a laser pointer through the liquid.

-

Pass: The laser beam is invisible in the liquid (True Solution).

-

Fail: The laser beam scatters, creating a visible line (Colloidal dispersion/Precipitation). Do not inject.

-

Protocol B: Preparation of PO Suspension (Target: 10 mg/mL)

For high-dose oral efficacy studies, a suspension is required as the solubility limit of the API will be exceeded.

-

Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in double-distilled water (ddH2O). Stir overnight at 4°C to ensure complete hydration of the MC polymer.

-

API Wetting: Weigh 10.0 mg of the API into a mortar or a glass homogenization tube. Add 50 µL of the vehicle. Grind or homogenize to form a smooth, uniform paste. Causality: Tween 80 reduces the contact angle of the hydrophobic API crystals, allowing the aqueous vehicle to wet them.

-

Volume Expansion: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, homogenizing continuously between additions.

-

Quality Control (Dose Uniformity): Let the suspension sit for 15 minutes. Withdraw 10 µL aliquots from the top, middle, and bottom of the vial. Dilute in mobile phase and analyze via HPLC.

-

Pass: Peak areas across all three strata are within ±5% variance, confirming the MC viscosity is successfully preventing rapid API settling.

-

Pharmacokinetic (PK) & Dosing Considerations

When translating 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine to in vivo models, researchers must account for the typical ADME profile of 2-aminothiazoles.

-

Absorption & Bioavailability: Formulations utilizing PEG400 and Tween 80 generally yield excellent systemic exposure. However, 2-aminothiazoles often exhibit high volumes of distribution ( Vss ) and moderate-to-high plasma clearance rates[1].

-

Chronic Dosing Strategies: If the experimental design requires long-term dosing (e.g., >30 days for neurodegenerative or oncology models), repeated oral gavage induces significant physiological stress in mice, which can confound inflammatory or behavioral readouts. In such cases, formulating the compound directly into a liquid rodent diet (e.g., Bio-Serv formulations) is a highly effective, non-invasive alternative validated for 2-aminothiazole delivery[1].

Table 2: Summary of Dosing Vehicles

| Route | Formulation Composition | Max Recommended Dosing Volume (Mice) | Shelf Life |

| IV / IP | 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline | 5 mL/kg (IV) / 10 mL/kg (IP) | Prepare fresh daily (Avoids PEG oxidation) |

| PO (Gavage) | 0.5% Methylcellulose / 0.1% Tween 80 in ddH2O | 10 mL/kg | Up to 7 days at 4°C (Resuspend before use) |

References

- Source: National Institutes of Health (PMC)

- 675602-97-8 (C9H6BrN3O2S)

- 675602-97-8 | 4-(4-Bromo-3-nitrophenyl)

- Dasatinib monohydrate | c-Kit | Bcr-Abl | Src inhibitor Formulation Protocols Source: TargetMol URL

Sources

- 1. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasatinib monohydrate | c-Kit | Bcr-Abl | Src inhibitor | TargetMol [targetmol.com]

- 3. PubChemLite - 675602-97-8 (C9H6BrN3O2S) [pubchemlite.lcsb.uni.lu]

- 4. 675602-97-8 | 4-(4-Bromo-3-nitrophenyl)thiazol-2-amine - AiFChem [aifchem.com]

- 5. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Derivatization of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine for Enhanced Biological Activity

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-aminothiazole framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific scaffold, 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine, presents a unique opportunity for targeted drug discovery. Its constituent functional groups—the 2-amino group, the bromine atom, and the nitro group—serve as versatile handles for chemical modification. This strategic derivatization allows for the systematic exploration of the chemical space around the core structure to optimize pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel drug candidates with improved potency and selectivity.

This comprehensive guide provides a detailed exploration of the derivatization of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine. We will delve into the rationale behind modifying this scaffold, present detailed protocols for key chemical transformations, and outline a strategy for the biological evaluation of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.

Strategic Approaches to Derivatization: A Multi-pronged Strategy

The derivatization of the 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine core is approached through three primary vectors, each targeting a specific functional group. This multi-pronged strategy allows for a comprehensive structure-activity relationship (SAR) study, providing insights into how modifications at different positions on the molecule impact its biological activity.[1]

-

Vector 1: Modification of the 2-Amino Group. The exocyclic amino group is a key site for derivatization, often involved in hydrogen bonding interactions with biological targets. Acylation to form amides is a common and effective strategy to introduce a diverse range of substituents, thereby modulating the compound's polarity, solubility, and target engagement.[2]

-

Vector 2: Cross-Coupling at the Bromo-Position. The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4][5] These powerful synthetic tools enable the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the chemical diversity of the synthesized library.

-

Vector 3: Transformation of the Nitro Group. The nitro group can be selectively reduced to an amine, which can then be further functionalized. This opens up a new avenue for derivatization, allowing for the introduction of substituents at the 3-position of the phenyl ring. This transformation is critical for exploring the SAR of this region of the molecule.

The following diagram illustrates the key points of derivatization on the core scaffold:

Caption: Key derivatization points on the core scaffold.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key derivatization reactions. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, and to use anhydrous solvents where necessary.

Protocol 1: Derivatization of the 2-Amino Group via Amide Coupling

This protocol describes the acylation of the 2-amino group with a representative carboxylic acid using a standard coupling agent.

Materials:

-

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

-

Carboxylic acid of choice (e.g., benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Causality Behind Experimental Choices: EDC and HOBt are used as coupling agents to activate the carboxylic acid for efficient amide bond formation, minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and facilitate the reaction.

Protocol 2: Derivatization at the Bromo-Position via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid.

Materials:

-

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine derivative (from Protocol 1 or starting material)

-

Arylboronic acid of choice (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the coupled product.[5][6][7]

Causality Behind Experimental Choices: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings, known for its efficiency and tolerance of various functional groups.[8] The use of a base like potassium carbonate is essential for the transmetalation step in the catalytic cycle.[6] A mixed solvent system of dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.

Protocol 3: Selective Reduction of the Nitro Group

This protocol describes the selective reduction of the aromatic nitro group to an amine in the presence of the bromo substituent.

Materials:

-

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine derivative

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate

Procedure:

-

To a suspension of the 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates the formation of the amine.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step.

Causality Behind Experimental Choices: The Fe/NH₄Cl system is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[9] The reaction is generally clean and high-yielding.

Characterization of Synthesized Derivatives

The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the synthesized derivatives. Both ¹H and ¹³C NMR should be performed. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the target compounds. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.[10] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compounds. Purity of >95% is generally required for biological testing. |

A detailed protocol for sample preparation and analysis for each technique should be followed according to the instrument manufacturer's guidelines.

Biological Evaluation: A Tiered Screening Approach

The newly synthesized derivatives should be subjected to a tiered screening cascade to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. For the purpose of this guide, we will focus on a general anticancer and kinase inhibitor screening workflow.

Caption: A tiered approach for biological screening.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Kinase Inhibition Assay

For compounds showing significant anticancer activity, a kinase inhibition assay can be performed to determine if their mechanism of action involves the inhibition of specific kinases.[15][16][17][18]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Synthesized derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

-

In a 384-well plate, add the kinase, its substrate, and the test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the biological assays should be carefully analyzed to establish a structure-activity relationship. The following table provides a hypothetical example of how SAR data for a series of derivatives could be presented.

| Compound ID | R¹ (at 2-amino) | R² (at C4-phenyl) | R³ (at C3-phenyl) | IC₅₀ (µM) - Cancer Cell Line | IC₅₀ (µM) - Kinase |

| Parent | -H | -Br | -NO₂ | >100 | >100 |

| 1a | -C(O)Ph | -Br | -NO₂ | 50.2 | 85.1 |

| 2a | -H | -Ph | -NO₂ | 25.6 | 42.3 |

| 3a | -H | -Br | -NH₂ | 15.8 | 20.5 |

| 3b | -H | -Br | -NHC(O)CH₃ | 5.3 | 8.7 |

From this hypothetical data, one might infer that:

-

Acylation of the 2-amino group (1a) moderately improves activity.

-

Substitution of the bromo group with a phenyl ring (2a) enhances potency.

-

Reduction of the nitro group to an amine (3a) significantly increases activity.

-

Further acylation of the newly formed amine (3b) leads to the most potent compound in this series.

These insights are invaluable for guiding the design of the next generation of derivatives with further improved activity.[1][19][20][21]

Conclusion

The 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic derivatization at the 2-amino, 4-bromo, and 3-nitro positions, as outlined in this guide, provides a robust framework for generating a diverse chemical library. The detailed protocols for synthesis, characterization, and biological evaluation offer a clear roadmap for researchers to explore the full therapeutic potential of this versatile molecule. Through systematic SAR studies, it is anticipated that new derivatives with superior potency, selectivity, and drug-like properties will be discovered.

References

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

-

Hassan, A. S., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 594. [Link]

-

Guler, O., et al. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

-

Ismail S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Biris, C. G., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

-

PharmaLegacy. (n.d.). Kinase/Enzyme Assays. [Link]

-

Semantic Scholar. (2022, October 25). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. [Link]

-

Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. [Link]

-

O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Journal of Pharmacology and Experimental Therapeutics, 259(1), 397-404. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

University of Nebraska–Lincoln. (n.d.). NMR Screening Methods for Drug Discovery. [Link]

-

Al-Ghorbani, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

- Google Patents. (n.d.).

-

Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

PubMed. (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

-

Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

NIH. (n.d.). NMR Characterization of RNA Small Molecule Interactions. [Link]

-

NIH. (n.d.). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

-

MDPI. (n.d.). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

eScholarship.org. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

-

Springer Nature. (2013). Screening Protein–Small Molecule Interactions by NMR. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

NIH. (n.d.). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility .... [Link]

-

NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. [Link]

Sources

- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. latrobe.edu.au [latrobe.edu.au]

- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 19. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior [escholarship.org]

solubility issues of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine and solutions

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro and in vivo behavior of 2-aminothiazole derivatives.

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine (CAS: 675602-97-8) is a classic example of a structurally privileged yet physicochemically challenging molecule. While the 2-aminothiazole (2-AT) core is highly valued for targeting diverse therapeutic proteins, it is notorious for poor aqueous solubility and promiscuous aggregation, often flagging as a Pan-Assay Interference Compound (PAINS) ()[1]. When coupled with the massive hydrophobic bulk of a 4-bromo-3-nitrophenyl group, the molecule's thermodynamic preference shifts heavily toward precipitation in aqueous media.

This guide provides the mechanistic reasoning and self-validating protocols necessary to successfully formulate and assay this compound.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out immediately when diluted from DMSO into PBS (pH 7.4)? A: This is a thermodynamic failure driven by the molecule's pKa and lipophilicity. The pKa of the 2-aminothiazole nitrogen is typically around 5.2. However, the strongly electron-withdrawing 4-bromo-3-nitrophenyl group pulls electron density away from the thiazole ring, lowering the pKa to approximately 3.0–4.0. At a physiological pH of 7.4, the amine is completely unprotonated (neutral). Driven by the hydrophobic effect (LogP > 5.0), the planar aromatic rings undergo rapid π−π stacking, leading to colloidal aggregation and eventual thermodynamic precipitation ()[2].

Q: Can I just increase the DMSO concentration in my cell-based assays to keep it soluble? A: No. Exceeding 0.5% – 1.0% (v/v) DMSO causes significant cytotoxicity in most mammalian cell lines and artificially alters lipid bilayer permeability. This will confound your phenotypic readouts. Instead, you must use intermediate co-solvents or surfactant systems (detailed in Protocol 2).

Q: My solution looks clear to the naked eye, but my assay results are highly variable. What is happening? A: You are likely experiencing "frequent hitter" artifacts caused by colloidal aggregation ()[2]. 2-Aminothiazoles often form sub-visible aggregates (100–500 nm) that do not scatter enough light to appear cloudy but will non-specifically bind to and denature assay proteins. You must validate your solutions using nephelometry or Dynamic Light Scattering (DLS).

Quantitative Data: Solubility & Formulation Parameters

Understanding the physicochemical boundaries of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is critical before designing an experiment.

Table 1: Physicochemical Properties & Solubility Estimates

| Parameter | Value / Estimate | Mechanistic Impact on Solubility |